molecular formula C13H12BrN B15358445 2-bromo-3-methyl-N-phenylaniline

2-bromo-3-methyl-N-phenylaniline

Cat. No.: B15358445
M. Wt: 262.14 g/mol
InChI Key: JDLYUFPXPFMSMC-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-phenylaniline is an organic compound with the molecular formula C₁₃H₁₂BrN. It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-Methyl-N-phenylaniline: The compound can be synthesized by the bromination of 3-methyl-N-phenylaniline using bromine (Br₂) in the presence of a suitable solvent like dichloromethane (CH₂Cl₂) at low temperatures.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methyl-N-phenylaniline.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: 2-Methyl-N-phenylaniline.

  • Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methyl-N-phenylaniline is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-3-methyl-N-phenylaniline exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-N-methylaniline: Similar structure but with a different substituent on the nitrogen atom.

  • 3-Bromo-N-methylaniline: Similar structure but with the bromine atom in a different position.

  • 2-Bromo-4-methyl-N-phenylaniline: Similar structure but with a different position of the methyl group.

Uniqueness: 2-Bromo-3-methyl-N-phenylaniline is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both a bromine atom and a methyl group on the aniline ring provides distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H12BrN

Molecular Weight

262.14 g/mol

IUPAC Name

2-bromo-3-methyl-N-phenylaniline

InChI

InChI=1S/C13H12BrN/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9,15H,1H3

InChI Key

JDLYUFPXPFMSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2)Br

Origin of Product

United States

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